N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]pentanamide
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Overview
Description
N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]pentanamide is a member of methoxybenzenes and a substituted aniline.
Scientific Research Applications
Anticancer and Antibacterial Properties
Research has shown that compounds derived from thiazole, similar to N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]pentanamide, possess significant anticancer and antibacterial properties. For example, a study by Al-adilee and Hessoon (2019) focused on the synthesis of thiazolyl azo dye ligand and its complexes, demonstrating their potential against certain bacteria and fungi, as well as in vitro antitumor activity against human breast cancer (Al-adilee & Hessoon, 2019).
Anthelmintic Properties
This compound derivatives have been studied for their potential as anthelmintic agents. Silva et al. (2022) synthesized a simplified compound based on the structure of albendazole, demonstrating effectiveness against the nematode Toxocara canis, a roundworm that can infect humans (Silva et al., 2022).
CNS Penetrability and Receptor Antagonism
Compounds structurally related to this compound have been studied for their ability to penetrate the central nervous system (CNS) and function as receptor antagonists. Rosen et al. (1990) synthesized a highly potent serotonin-3 receptor antagonist that effectively crosses the blood-brain barrier, indicating potential applications in CNS-related therapies (Rosen et al., 1990).
Lipoxygenase Inhibition
Another study highlighted the potential of thiazole derivatives as inhibitors of lipoxygenase, an enzyme involved in inflammatory processes. Bird et al. (1991) identified (methoxyalkyl)thiazoles as a new series of orally active, selective 5-lipoxygenase inhibitors, which do not inhibit the synthesis of cyclooxygenase products (Bird et al., 1991).
Photophysical Properties
The photophysical properties of thiazole derivatives have also been researched. Li et al. (2009) synthesized a fluorophore based on thiazole, exploring its dual-emissive fluorescent properties and charge-transfer absorption behaviors, which could have implications in various scientific applications (Li et al., 2009).
Antimicrobial and Anticancer Activities
Al-Mutabagani et al. (2021) synthesized thiazolyl-ethylidene hydrazino-thiazole derivatives, investigating their potential antimicrobial and anticancer properties. These compounds showed effectiveness against various bacteria and cancer cell lines (Al-Mutabagani et al., 2021).
Properties
Molecular Formula |
C19H22N4O2S2 |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[5-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]pentanamide |
InChI |
InChI=1S/C19H22N4O2S2/c1-4-5-10-16(24)23-19-20-12(2)17(27-19)14-11-26-18(22-14)21-13-8-6-7-9-15(13)25-3/h6-9,11H,4-5,10H2,1-3H3,(H,21,22)(H,20,23,24) |
InChI Key |
QMGOKDBVXKRKLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=NC(=C(S1)C2=CSC(=N2)NC3=CC=CC=C3OC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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